Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate
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Overview
Description
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of intermediate compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the intermediates are combined under optimized conditions. The process involves continuous monitoring and adjustments to maintain the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Functional groups on the aromatic rings can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds can lead to the formation of amines, while oxidation can produce quinones.
Scientific Research Applications
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites on the material being dyed.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is unique due to its complex structure, which provides enhanced stability and color properties compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its integrity makes it a valuable compound in multiple applications.
Properties
CAS No. |
94944-81-7 |
---|---|
Molecular Formula |
C40H28N5Na3O13S3 |
Molecular Weight |
951.8 g/mol |
IUPAC Name |
trisodium;3-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C40H31N5O13S3.3Na/c1-57-32-18-22(11-15-29(32)42-44-31-21-35(60(51,52)53)28-9-6-10-34(59(48,49)50)37(28)40(31)47)23-12-16-30(33(19-23)58-2)43-45-38-36(61(54,55)56)20-24-17-26(13-14-27(24)39(38)46)41-25-7-4-3-5-8-25;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
WXXMSMOSMANOCN-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=CC(=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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